molecular formula C12H10ClNO2S B1338603 Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate CAS No. 75680-91-0

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Cat. No. B1338603
CAS RN: 75680-91-0
M. Wt: 267.73 g/mol
InChI Key: RCSJMEGGOPRTDG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate, or 4-chlorophenyl-1,3-thiazole-2-carboxylate, is a chemical compound of the thiazole class, which is a type of heterocyclic compound containing four atoms of carbon, one atom of nitrogen, and one atom of sulfur. It has a molecular formula of C9H7ClN2O2S and a molecular weight of 246.67 g/mol. This compound has several applications in scientific research and development, including synthesis, drug discovery, and medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate: has been studied for its antimicrobial properties. Thiophene derivatives, which include the compound , have shown promising results against various bacterial species. For instance, certain derivatives have exhibited activity comparable to standard drugs like ampicillin and gentamicin . This suggests potential use in developing new antimicrobial agents.

Pharmaceutical Intermediates

The compound serves as an intermediate in pharmaceutical synthesis. Its structural framework is conducive to modifications that can lead to the development of new therapeutic agents. The versatility of thiophene derivatives allows for the creation of a wide range of pharmacologically active compounds .

Antifungal Applications

In the realm of antifungal research, Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate derivatives have shown potent activity against fungi like Aspergillus fumigatus. This opens up avenues for the development of antifungal medications, particularly for resistant strains of fungi .

Diabetes Mellitus Treatment

Thiophene moieties, such as those found in Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate , are known to have applications in treating diabetes mellitus. They can be used to synthesize compounds that may act as insulin sensitizers or secretagogues, contributing to blood sugar regulation .

Anti-inflammatory and Analgesic Effects

Research has indicated that thiophene derivatives can exhibit anti-inflammatory and analgesic effects. This suggests that Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate could be a starting point for the synthesis of new pain-relief and inflammation-reducing drugs .

Cholesterol Inhibition

Thiophene derivatives have been explored for their cholesterol-lowering potential. By inhibiting cholesterol synthesis, compounds based on Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate could be beneficial in the treatment of hypercholesterolemia .

Antitumor Activity

Lastly, the compound has implications in cancer research due to its antitumor properties. Modifications of the thiophene ring, as seen in Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate , can lead to the development of novel anticancer drugs .

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSJMEGGOPRTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503177
Record name Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75680-91-0
Record name Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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